![molecular formula C19H19N3O6 B2812245 8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 897623-07-3](/img/structure/B2812245.png)
8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a 2,4-dimethoxyphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (O-CH3) attached at the 2nd and 4th positions .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step sequences starting from simpler molecules. For example, one of the earliest syntheses of a related compound, DMPEA, involved a multi-step sequence starting from vanillin .Molecular Structure Analysis
The molecular structure of similar compounds can be quite complex. For instance, 3,4-Dimethoxyphenylacetone has a molecular weight of 194.2271 .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions. For example, 3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, 3,4-Dimethoxyphenylacetone is soluble in water .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
Several studies have detailed the synthesis and molecular structure of compounds that share structural similarities with the chemical . For example, the synthesis of triazolo[2,3-h]-7,9-thiaza-11-crown-4, which contains an 11-membered ring demonstrating potential for metal atom complexation, illustrates the intricate processes involved in creating complex cyclic compounds for specific scientific applications (Lazrak et al., 2000). Additionally, the structural analysis of a tricyclic trisiladiene by Teng et al. (1998) provides insights into the conformational behavior of medium-sized rings, which is crucial for understanding the physical and chemical properties of such compounds (Teng et al., 1998).
Potential Applications
Research into the chemical shift assignment and molecular modeling studies of chromene derivatives by Santana et al. (2020) demonstrates the potential of structurally complex molecules as leads for new anticancer drugs. Their work, involving Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) calculations, highlights the promise of such compounds in drug discovery and development (Santana et al., 2020).
Conformational Studies
The conformational behavior of medium-sized rings, as investigated by Elhadi et al. (1982), further underscores the complexity and versatility of these compounds. Such studies are vital for understanding the reactivity and interaction mechanisms of cyclic compounds, potentially paving the way for their application in synthetic chemistry and material science (Elhadi et al., 1982).
Eigenschaften
IUPAC Name |
8-(2,4-dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-21-16-15(17(23)22(2)19(21)25)13(14-11(20-16)8-28-18(14)24)10-6-5-9(26-3)7-12(10)27-4/h5-7,13,20H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLRBEUCUNAWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)COC3=O)C4=C(C=C(C=C4)OC)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)
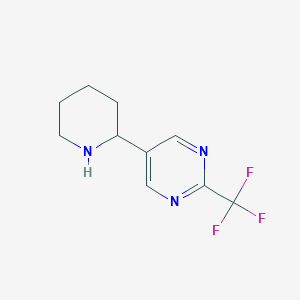

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)

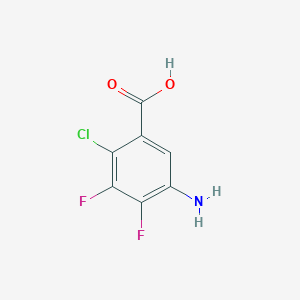

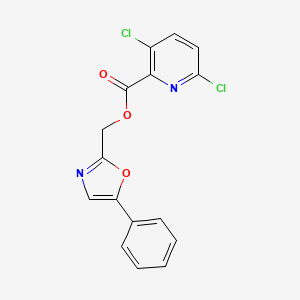
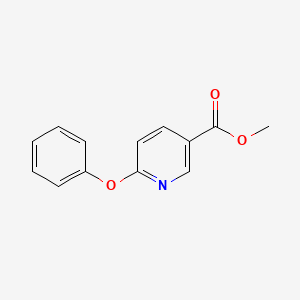
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2812175.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812176.png)
![N-(3,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2812178.png)
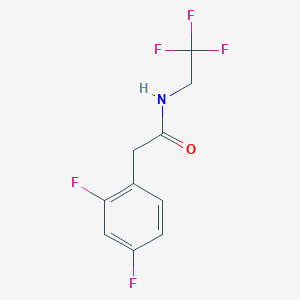
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2812185.png)